molecular formula C13H19N B1365652 4-Phenethylpiperidine CAS No. 24152-41-8

4-Phenethylpiperidine

Cat. No.: B1365652
CAS No.: 24152-41-8
M. Wt: 189.3 g/mol
InChI Key: WFTPSTRUUZKFRH-UHFFFAOYSA-N
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Description

4-Phenethylpiperidine is a chemical compound characterized by a benzene ring attached to a piperidine ring

Mechanism of Action

Target of Action

4-Phenethylpiperidine is a chemical compound that serves as the base structure for a variety of opioids . Its primary targets are the µ-opioid receptors (MOR) , which play a crucial role in pain perception and reward.

Mode of Action

The compound interacts with its targets, the µ-opioid receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events, resulting in the inhibition of pain signals and the production of a euphoric effect.

Biochemical Pathways

The metabolism of this compound and its analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the µ-opioid receptors. Activation of these receptors leads to a decrease in the perception of pain and can produce a euphoric effect . The extent of mor activation caused by this compound is negligible compared to that exerted by fentanyl .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the synthesis routes of related compounds, such as fentanyl, in an attempt to circumvent restrictions on previously used precursors, can result in the formation of this compound . The presence of this compound in illicit drug preparations may indicate a shift in synthesis routes .

Biochemical Analysis

Biochemical Properties

4-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of fentanyl and related analogs. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the reductive amination of N-phenethyl-4-piperidinone to form this compound, which is then reacted with propionyl chloride or acetyl chloride to form either fentanyl or acetylfentanyl . The interactions with these enzymes and proteins are crucial for the successful synthesis of these potent opioids.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-documented. It is known that its presence as a contaminant in fentanyl samples can influence cell function. For example, using a cell-based µ-opioid receptor recruitment assay, it was shown that the extent of MOR activation caused by 100 µM this compound is comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl . This suggests that this compound may have a negligible impact on cell signaling pathways, gene expression, and cellular metabolism compared to fentanyl.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor in the synthesis of fentanyl and its analogs. It undergoes reductive amination with N-phenethyl-4-piperidinone to form this compound, which is then reacted with propionyl chloride or acetyl chloride to form fentanyl or acetylfentanyl . This process involves binding interactions with various biomolecules and enzyme activation, which are essential for the successful synthesis of these potent opioids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound over time have been studied to some extent. It has been found as an impurity in illicit fentanyl preparations, and its presence can be attributed to improper chemical purification . The stability and degradation of this compound in these settings are crucial for understanding its long-term effects on cellular function. Detailed studies on its temporal effects are limited.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that fentanyl and its analogs, which are synthesized using this compound, can have varying effects at different dosages. High doses of these compounds can lead to toxic or adverse effects, including respiratory depression and death

Metabolic Pathways

This compound is involved in the metabolic pathways of fentanyl and its analogs. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic reactions are crucial for the biotransformation of this compound into its active forms, which can then exert their effects on the body.

Transport and Distribution

It is known that its presence as a contaminant in fentanyl samples can influence its localization and accumulation in the body

Subcellular Localization

It is known that its presence as a contaminant in fentanyl samples can influence its targeting to specific compartments or organelles within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenethylpiperidine can be synthesized through several methods, including the reduction of 4-phenylpiperidinone using reducing agents such as lithium aluminum hydride (LiAlH4). Another common method involves the reductive amination of phenethylamine with piperidine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale reductive amination processes, where phenethylamine and piperidine are reacted under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield 4-phenylpiperidinone.

  • Reduction: Reduction reactions can produce this compound from its corresponding ketone or amide derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of this compound.

Scientific Research Applications

4-Phenethylpiperidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on biological systems and pathways.

  • Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 4-Phenylpiperidine

  • N-Phenyl-4-piperidinamine

  • 4-Phenylpiperidinone

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Properties

IUPAC Name

4-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTPSTRUUZKFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402127
Record name 4-phenethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-41-8
Record name 4-phenethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-phenylethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.70 g of ethyl 4-(2-phenylethyl)piperidine-1-carboxylate in 6 ml of 47% hydrobromic acid was heated under reflux at 100° C. for 6 hours. A small amount of water was added for dissolution of the resultant crystals, the solution was washed with ether, and the aqueous layer was made alkaline with 20% sodium hydroxide. After salting out with sodium chloride, the aqueous layer was extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 0.42 g of 4-(2-phenylethyl)piperidine.
Name
ethyl 4-(2-phenylethyl)piperidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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